molecular formula C12H17Cl2N3O3S B1669746 Dabuzalgron hydrochloride CAS No. 219311-43-0

Dabuzalgron hydrochloride

Cat. No. B1669746
CAS RN: 219311-43-0
M. Wt: 354.3 g/mol
InChI Key: QFRMKDCRDUXTBR-UHFFFAOYSA-N
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Description

Dabuzalgron hydrochloride is a small molecule drug that acts as a selective alpha-1A adrenergic receptor agonist. It was initially developed by F. Hoffmann-La Roche Ltd. for the treatment of urogenital diseases, particularly urinary incontinence . The compound has a molecular formula of C12H16ClN3O3S and is known for its high selectivity towards alpha-1A adrenergic receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dabuzalgron hydrochloride involves several key steps. The core structure is a sulfonamide, specifically N-phenylmethanesulfonamide, which carries a chloro group at position 2, a 4,5-dihydro-1H-imidazol-2-ylmethoxy group at position 5, and a methyl group at position 6 . The synthetic route typically involves the following steps:

    Formation of the sulfonamide core: This is achieved by reacting phenylmethanesulfonyl chloride with an appropriate amine.

    Introduction of the chloro group: Chlorination is performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the imidazolylmethoxy group: This step involves the reaction of the chloro-substituted sulfonamide with 4,5-dihydro-1H-imidazole-2-methanol under basic conditions.

    Methylation: The final step involves methylation of the aromatic ring using methyl iodide or a similar methylating agent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-performance liquid chromatography for purification .

Chemical Reactions Analysis

Types of Reactions: Dabuzalgron hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of methoxy or other alkoxy groups.

Scientific Research Applications

Dabuzalgron hydrochloride has several scientific research applications:

Mechanism of Action

Dabuzalgron hydrochloride exerts its effects by selectively binding to and activating alpha-1A adrenergic receptors. This activation leads to a cascade of intracellular signaling events, primarily involving the activation of extracellular signal-regulated kinases (ERK) and other downstream effectors . The compound’s cardioprotective effects are attributed to its ability to enhance mitochondrial function and regulate gene transcription related to energy production .

Similar Compounds:

    A61603: Another selective alpha-1A adrenergic receptor agonist with similar therapeutic applications.

    Phenylephrine: A non-selective alpha-adrenergic receptor agonist used as a decongestant and vasopressor.

    Methoxamine: An alpha-adrenergic receptor agonist used to treat hypotension.

Uniqueness: this compound is unique due to its high selectivity for alpha-1A adrenergic receptors, which minimizes off-target effects and enhances its therapeutic potential . Unlike non-selective agonists, this compound provides targeted activation of specific adrenergic pathways, making it a valuable tool in both research and clinical settings.

properties

IUPAC Name

N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O3S.ClH/c1-8-10(19-7-11-14-5-6-15-11)4-3-9(13)12(8)16-20(2,17)18;/h3-4,16H,5-7H2,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRMKDCRDUXTBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1NS(=O)(=O)C)Cl)OCC2=NCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176344
Record name Dabuzalgron hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

R450 is a selective alpha 1 adrenoreceptor antagonist. Research on the management of urinary incontinence suggests that it is most likely an antagonist at alpha-1B and alpha-1D, while it acts as an agonist on alpha-1a.
Record name R450
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05469
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

219311-43-0
Record name Dabuzalgron hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219311430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dabuzalgron hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DABUZALGRON HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7Q00A39MF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]-methanesulfonamide hydrochloride was prepared from N-(6-chloro-3-cyanomethoxy-2-methylphenyl)-methanesulfonamide in a manner similar to that described in Example 1 for the preparation of N-[3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)phenyl] methanesulfonamide hydrochloride from (3-aminophenoxy)acetonitrile.
Name
N-(6-chloro-3-cyanomethoxy-2-methylphenyl)-methanesulfonamide
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Name
N-[3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)phenyl] methanesulfonamide hydrochloride
Quantity
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Type
reactant
Reaction Step Two
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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